molecular formula C13H29ClSi B13764504 (Chloromethyl)decyldimethylsilane CAS No. 70715-16-1

(Chloromethyl)decyldimethylsilane

Cat. No.: B13764504
CAS No.: 70715-16-1
M. Wt: 248.91 g/mol
InChI Key: ZJQQABUOLGYXCA-UHFFFAOYSA-N
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Description

Overview of Organosilane Chemistry and its Role in Synthetic and Materials Science Research

The field of organosilicon chemistry, which investigates compounds with carbon-silicon bonds, has been a subject of extensive research since its pioneering days. wikipedia.org Organosilanes are characterized by a silicon atom bonded to one or more organic groups. ontosight.ai The silicon-carbon bond is typically stable and lends itself to a variety of chemical transformations. zmsilane.com A key feature of many organosilanes is the presence of hydrolyzable groups, such as alkoxy or chloro groups, attached to the silicon atom. These groups can react with water or other nucleophiles, leading to the formation of silanols (Si-OH). These silanols can then undergo condensation reactions to form stable siloxane (Si-O-Si) bonds, which are the backbone of silicone polymers and can be used to form strong bonds with inorganic substrates like glass or metal. researchgate.netethz.ch

This reactivity makes organosilanes indispensable in materials science, where they are widely used as coupling agents to enhance adhesion between organic polymers and inorganic fillers, as surface modifiers to alter the properties of substrates, and as crosslinking agents in the production of polymers like rubber and plastics. ethz.chontosight.ai In synthetic chemistry, organosilanes are valued for their role in a range of reactions, including reductions and rearrangements, offering an alternative to other organometallic compounds. msu.edu Their versatility has led to their use in the production of high-performance materials, coatings, adhesives, and even in the electronics and pharmaceutical industries. zmsilane.cominnospk.com

Specific Context of Chloromethyl- and Alkyl-Functionalized Silanes

Within the broad class of organosilanes, those containing specific functional groups, such as chloromethyl and alkyl chains, possess distinct properties and applications.

Chloromethyl-functionalized silanes , like chloro(chloromethyl)dimethylsilane, are highly reactive due to the presence of the chloromethyl (-CH2Cl) group. innospk.comontosight.ai This group serves as a reactive site for nucleophilic substitution reactions, allowing for the covalent attachment of the silane (B1218182) to a variety of organic molecules and polymers. This makes them valuable intermediates in the synthesis of more complex organosilicon compounds and for the functionalization of surfaces. ontosight.ai For instance, they are used in the production of functionalized silanes that act as coupling agents to improve the adhesion between different materials. ontosight.ai

Alkyl-functionalized silanes are characterized by the presence of one or more alkyl chains attached to the silicon atom. The length and nature of these alkyl groups significantly influence the physical properties of the resulting material, such as its hydrophobicity (water-repellency), solubility in organic solvents, and its interaction with other materials at a molecular level. ethz.ch Long-chain alkylsilanes, for example, are frequently used to create self-assembled monolayers (SAMs) on surfaces, rendering them hydrophobic. ethz.ch The combination of a reactive group (like chloromethyl) and an alkyl chain within the same molecule, as seen in (Chloromethyl)decyldimethylsilane, creates a bifunctional reagent with significant potential in materials science.

Research Landscape and Knowledge Gaps Pertaining to this compound

The research landscape for functionalized organosilanes is vast and well-established, with extensive literature on common variants like aminopropylsilanes and epoxysilanes. nih.gov Similarly, significant research exists on short-chain chloromethylsilanes, such as chloro(chloromethyl)dimethylsilane, which are used as intermediates in various syntheses. innospk.comresearchgate.net

However, a specific focus on This compound reveals a noticeable knowledge gap in publicly accessible scientific literature. While the synthesis and properties of analogous compounds with different alkyl chain lengths or different functional groups are documented, detailed studies specifically characterizing this compound are less common. The available information often resides in patent literature or is mentioned in the context of broader studies on silane functionalization without delving into the specific reaction kinetics, surface properties, or unique applications that the combination of a decyl chain and a chloromethyl group might afford. This suggests that while its potential applications can be inferred from the behavior of related compounds, a dedicated and thorough investigation into its specific characteristics and performance in advanced material applications remains an area ripe for further research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70715-16-1

Molecular Formula

C13H29ClSi

Molecular Weight

248.91 g/mol

IUPAC Name

chloromethyl-decyl-dimethylsilane

InChI

InChI=1S/C13H29ClSi/c1-4-5-6-7-8-9-10-11-12-15(2,3)13-14/h4-13H2,1-3H3

InChI Key

ZJQQABUOLGYXCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[Si](C)(C)CCl

Origin of Product

United States

Synthetic Methodologies for Chloromethyl Decyldimethylsilane

Halogenation of Alkyl-Substituted Silanes

This approach would start with decyldimethylsilane, which can be synthesized via the Grignard reaction between decylmagnesium bromide and dimethylchlorosilane or the hydrosilylation of 1-decene (B1663960) with dimethylsilane. The subsequent step is the selective halogenation of one of the methyl groups.

Free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) and light is a common method for benzylic and allylic halogenation. masterorganicchemistry.comlibretexts.org While less reactive, the methyl groups on the silicon atom could potentially be halogenated under more forcing conditions. This would yield (bromomethyl)decyldimethylsilane. A subsequent nucleophilic substitution with a chloride source could then provide the target compound. Alternatively, direct chlorination with reagents like sulfuryl chloride (SO2Cl2) under radical conditions could be attempted, though this might lead to over-halogenation or reaction on the decyl chain. researchgate.net

Transformation of Precursor Silanols or Siloxanes

Another indirect route involves the synthesis and subsequent transformation of a silanol (B1196071) precursor. Decyldimethylsilanol can be prepared by the hydrolysis of chloro(decyl)dimethylsilane. researchgate.nettcichemicals.com The conversion of the resulting silanol to the target chloromethylsilane is a more challenging step.

A possible two-step transformation could involve the reaction of the decyldimethylsilanol with a suitable reagent to form a silyl (B83357) ether, which is then cleaved and chlorinated. A more direct, though less documented, approach might involve the reaction of the silanol with a reagent that can both activate the hydroxyl group and provide the chloromethyl moiety. For instance, reaction with chloromethyl methyl ether under specific catalytic conditions might be explored, though this is a speculative route. organic-chemistry.org The synthesis of (chloromethyl)dimethylsilanol itself has been achieved through the hydrolysis of (chloromethyl)dimethylchlorosilane, indicating the stability of the chloromethyl group to certain aqueous conditions. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficient synthesis of (Chloromethyl)decyldimethylsilane hinges on the meticulous control of reaction conditions. By fine-tuning these parameters, chemists can significantly enhance the yield and selectivity of the desired product.

The choice of catalyst is paramount in the synthesis of silanes, including this compound. Transition metal complexes are frequently employed to facilitate the hydrosilylation reaction, which involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond. researchgate.netmdpi.com

One of the most common methods for forming the silicon-carbon bond in compounds like this compound is through the hydrosilylation of a suitable alkene, in this case, 1-decene, with (chloromethyl)dimethylsilane. This reaction is typically catalyzed by platinum complexes. The general mechanism, often referred to as the Chalk-Harrod mechanism, involves several key steps:

Oxidative Addition: The Si-H bond of the silane (B1218182) adds to the platinum(0) catalyst center, forming a platinum(II) hydride-silyl complex. researchgate.net

Alkene Coordination: The alkene (1-decene) then coordinates to the platinum complex.

Migratory Insertion: The alkene inserts into the Pt-H bond, forming a platinum-alkyl intermediate.

Reductive Elimination: The final step is the reductive elimination of the desired alkylsilane product, regenerating the platinum(0) catalyst. researchgate.net

While platinum catalysts are widely used, other transition metals such as rhodium and nickel have also been investigated for hydrosilylation reactions. numberanalytics.comnih.gov For instance, rhodium(I) catalysts have demonstrated high efficiency and selectivity in the hydrosilylation of functionalized alkenes. nih.gov In some cases, zinc catalysts are employed for substitution reactions on chlorosilanes. For example, the synthesis of (chloromethyl)dimethylphenylsilane (B155712) has been successfully achieved using a dichloro(N,N,N',N'-tetramethylethylenediamine)zinc catalyst. orgsyn.org This suggests that zinc-catalyzed routes could also be explored for the synthesis of this compound.

The catalytic activity can be influenced by the ligands attached to the metal center. These ligands can affect the electronic properties and steric environment of the catalyst, thereby influencing the reaction rate and selectivity. researchgate.netmdpi.com For instance, the use of specific phosphine (B1218219) ligands with rhodium catalysts has been shown to dramatically improve the efficiency and selectivity of hydrosilylation. nih.gov

The following table summarizes some catalytic systems used in related silane syntheses:

Catalyst SystemSubstratesProductReference
Dichloro(N,N,N',N'-tetramethylethylenediamine)zincChloro(chloromethyl)dimethylsilane and Phenylmagnesium bromide(Chloromethyl)dimethylphenylsilane orgsyn.org
Platinum complexesHydrosilanes and AlkenesAlkylsilanes researchgate.netmdpi.com
[RhCl(dppbzF)]₂Allyl chloride and TrichlorosilaneTrichloro(3-chloropropyl)silane nih.gov
Alkylurea or Hexamethylphosphoramide (B148902)/HClChloro-methyl-disilanesChloro-methyl-silanes google.com

The solvent plays a critical role in the synthesis of this compound, influencing reaction rates, selectivity, and the stability of intermediates. The choice of solvent can significantly impact the solubility of reactants and the catalyst, as well as the solvation of transition states.

In the synthesis of the analogous compound, (chloromethyl)dimethylphenylsilane, 1,4-dioxane (B91453) is used as the solvent. orgsyn.org Ethers like tetrahydrofuran (B95107) (THF) and dioxane are common solvents for organometallic reactions due to their ability to solvate the metal center and stabilize reactive intermediates.

For hydrosilylation reactions, a variety of solvents can be employed, with the choice often depending on the specific catalyst system and reactants. In some cases, the reaction can be run without a solvent, which can offer environmental and economic advantages. energy.gov However, the use of a solvent can be crucial for controlling the reaction temperature and ensuring a homogeneous reaction mixture.

The polarity of the solvent can have a profound effect on the reaction mechanism and kinetics. Theoretical studies on related reactions have shown that the nature of the solvent can influence whether the reaction proceeds through a free ion or an ion-pair mechanism, which in turn affects the reaction rate. rsc.org In the synthesis of other organosilicon compounds, polar aprotic solvents like dimethylformamide (DMF) or hexamethylphosphoramide (HMPA) have been shown to enhance the activity of certain catalysts. google.com

The engineering of the reaction medium can also involve the use of phase-transfer catalysts or biphasic systems to facilitate the separation of the product and catalyst. This approach can simplify the purification process and allow for the recycling of the catalyst.

The table below illustrates the impact of different solvents on related silane syntheses:

SolventReaction TypeEffectReference
1,4-DioxaneZinc-catalyzed substitutionEffective solvent for the synthesis of (chloromethyl)dimethylphenylsilane orgsyn.org
Dimethylformamide (DMF)Quaternary ammonium (B1175870) salt catalyzed redistributionEnhances catalyst activity google.com
Hexamethylphosphoramide (HMPA)Quaternary ammonium salt catalyzed redistributionSignificantly enhances catalyst activity google.com
No SolventRhenium-catalyzed hydrolysis of organosilanesAllows for high hydrogen yields under ambient conditions energy.gov

Temperature and pressure are fundamental parameters that directly influence the kinetics of the synthesis of this compound.

Temperature:

The reaction rate typically increases with temperature, as more molecules possess the necessary activation energy to react. However, excessively high temperatures can lead to undesirable side reactions, such as polymerization of the alkene, decomposition of the catalyst, or degradation of the product. Therefore, finding the optimal temperature is a critical aspect of process optimization.

For instance, in the preparation of a related chloromethyl methyl dimethoxysilane, the reaction is conducted at a temperature between 40 and 90 °C. google.com In the synthesis of (chloromethyl)dimethylphenylsilane, the reaction mixture is initially cooled in an ice/water bath before the addition of the Grignard reagent, and the final product is distilled at 115 °C under vacuum. orgsyn.org For hydrosilylation reactions, temperatures can range from ambient to elevated, depending on the catalyst's activity and the reactivity of the substrates. nih.govenergy.gov

Pressure:

While many silane syntheses are conducted at atmospheric pressure, pressure can be a significant variable, particularly for reactions involving gaseous reactants or for controlling the boiling point of low-boiling reactants or solvents. In the context of hydrosilylation, pressure can influence the concentration of gaseous alkenes in the reaction mixture. For reactions that proceed with a decrease in the number of moles of gas, an increase in pressure can shift the equilibrium towards the products, potentially increasing the yield.

The influence of temperature on reaction outcomes is summarized in the table below for related processes:

Temperature RangeReactionOutcomeReference
40 - 90 °CPreparation of chloromethyl methyl dimethoxysilaneControlled reaction to form the desired product google.com
60 °CRhodium-catalyzed hydrosilylation of allyl chlorideGood yield of the desired product nih.gov
115 °C (at 23 mmHg)Distillation of (chloromethyl)dimethylphenylsilanePurification of the final product orgsyn.org

Reactivity and Derivatization of Chloromethyl Decyldimethylsilane

Nucleophilic Substitution Reactions at the Chloromethyl Group

The primary site of reactivity for (Chloromethyl)decyldimethylsilane is the carbon-chlorine (C-Cl) bond in the chloromethyl moiety. This bond is susceptible to attack by a wide range of nucleophiles, proceeding through a mechanism analogous to a standard SN2 reaction. wikipedia.org The silicon atom influences the reactivity of this group, but the fundamental transformations are characteristic of alkyl halides.

Formation of Amine, Thiol, and Ether Derivatives

This compound can be readily converted into a variety of functionalized silanes through reaction with different nucleophiles. These reactions are fundamental for synthesizing silane (B1218182) derivatives with tailored properties for applications such as surface modification and polymer synthesis.

Amine Derivatives: Primary and secondary amines react with the chloromethyl group to displace the chloride ion, forming the corresponding N-substituted (aminomethyl)decyldimethylsilane derivatives. This reaction is a straightforward alkylation of the amine.

Thiol Derivatives: Thiols and thiolate salts are potent nucleophiles that react efficiently with the chloromethyl group to yield thioether derivatives. nih.govnih.gov This process is a reliable method for introducing sulfur-containing functionalities onto a silane backbone.

Ether Derivatives: Alkoxides, generated from alcohols, serve as nucleophiles to displace the chloride, resulting in the formation of ether linkages. organic-chemistry.orgnih.gov This reaction provides a pathway to silanes with alkoxy-functionalized side chains.

Table 1: Synthesis of Amine, Thiol, and Ether Derivatives

Nucleophile Reagent Example Product Class General Structure
Amine Diethylamine (Et₂NH) Aminomethylsilane CH₃(CH₂)₉Si(CH₃)₂CH₂NEt₂
Thiol Ethanethiol (EtSH) Thioethermethylsilane CH₃(CH₂)₉Si(CH₃)₂CH₂SEt
Alkoxide Sodium Ethoxide (NaOEt) Ethermethylsilane CH₃(CH₂)₉Si(CH₃)₂CH₂OEt

Quaternization Reactions for Cationic Silane Derivatives

Quaternization is a specific type of nucleophilic substitution where a tertiary amine reacts with an alkyl halide to produce a quaternary ammonium (B1175870) salt. wikipedia.org In the case of this compound, reaction with a tertiary amine, such as triethylamine, results in the formation of a cationic silane derivative. This process is known as the Menshutkin reaction. wikipedia.orgsemanticscholar.org These cationic silanes are useful as phase-transfer catalysts and antimicrobial agents. semanticscholar.orgmdpi.com The reaction is typically conducted in polar solvents to facilitate the formation of the charged product. wikipedia.org

Table 2: Quaternization Reaction Example

Reactant Tertiary Amine Product Product Type
This compound Triethylamine (Et₃N) [Decyl(dimethyl)silyl]methyl-triethylammonium chloride Cationic Silane (Quaternary Ammonium Salt)

Palladium-Catalyzed Cross-Coupling Reactions of Chloromethyl Silanes

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.govyoutube.com While most commonly applied to aryl and vinyl halides, activated alkyl halides like this compound can also serve as substrates. These reactions typically involve an organometallic coupling partner and a palladium catalyst. sigmaaldrich.com

Common cross-coupling reactions applicable to chloromethyl silanes include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid) in the presence of a palladium catalyst and a base.

Hiyama Coupling: Involves the coupling with an organosilicon compound, activated by a fluoride source. doi.org

Stille Coupling: Utilizes an organostannane reagent.

These methods allow for the introduction of various organic groups (alkyl, vinyl, aryl) at the methyl position of the silane, significantly expanding the structural diversity of accessible derivatives. The choice of catalyst and ligands is crucial for achieving high yields and preventing side reactions. nih.gov

Dual-Functional Reactivity and Selective Transformations

The presence of both a reactive chloromethyl group and a stable decyldimethylsilyl framework imparts dual functionality to the molecule. This allows for selective chemical modifications at the chloromethyl position without disturbing the rest of the silane structure, a critical feature for multi-step synthetic strategies.

Chemoselective Functionalization of the Chloromethyl Group versus the Si-Cl Bond

In the context of this compound, there is no Si-Cl bond. However, considering a hypothetical scenario or a related precursor like (chloromethyl)decyldichlorosilane, the chemoselectivity of reactions becomes paramount. The Si-Cl bond is highly susceptible to nucleophilic attack by reagents such as water, alcohols, and Grignard reagents, leading to the formation of silanols, alkoxysilanes, or alkylated silanes, respectively.

In contrast, the chloromethyl group undergoes nucleophilic substitution, typically an SN2-type reaction, with a different set of nucleophiles or under different reaction conditions. This difference in reactivity allows for the selective functionalization of one site in the presence of the other. For instance, Grignard reagents can be directed to react preferentially at either the Si-Cl or the C-Cl bond depending on the reaction conditions and the nature of the Grignard reagent. Studies on similar systems have shown that the inductive effect of the substituents on the silicon atom can influence the rate of substitution. researchgate.net

The following table illustrates the potential for chemoselective reactions on a related bifunctional silane:

Reagent/ConditionReactive SiteProduct Type
Mild hydrolysis (e.g., NaHCO3/H2O)Si-ClSilanol (B1196071)
Alcohol/tertiary amineSi-ClAlkoxysilane
Grignard reagent (e.g., RMgX)C-Cl or Si-ClAlkylated silane
Nucleophile (e.g., NaN3, KCN)C-ClAzide, Nitrile

This table is illustrative and based on the general reactivity of related bifunctional organosilanes.

Orthogonal Protection and Deprotection Strategies

The concept of orthogonal protection is crucial in complex organic syntheses, allowing for the selective removal of one protecting group in the presence of others. bham.ac.ukrsc.org While this compound itself is not a protecting group, its derivatization can be part of an orthogonal strategy. For example, the decyldimethylsilyl moiety could be part of a larger molecule where the chloromethyl group is intended for a specific, late-stage functionalization.

Consider a scenario where a hydroxyl group in a polyfunctional molecule is protected as a decyldimethylsilyl ether. If this protecting group also contained a chloromethyl functionality (as in a derivative of this compound), this would represent a bifunctional protecting group. The silyl (B83357) ether could be cleaved under standard conditions (e.g., with fluoride ions or acid), while the chloromethyl group would remain intact for subsequent reactions. Conversely, the chloromethyl group could be reacted with a nucleophile without affecting the silyl ether linkage.

This orthogonality allows for a stepwise and controlled modification of complex molecules. The stability of silyl ethers is well-documented and depends on the steric bulk of the substituents on the silicon atom. chem-station.com

Protective GroupCleavage ConditionStability of Chloromethyl Group
Decyldimethylsilyl EtherFluoride ion (e.g., TBAF)Stable
Decyldimethylsilyl EtherAcidic conditions (e.g., AcOH)Stable
Chloromethyl GroupNucleophilic substitution (e.g., NaI)Silyl ether is stable

This table illustrates the principle of orthogonality in the context of a molecule containing both a silyl ether and a chloromethyl group.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is essential for predicting reactivity, controlling selectivity, and optimizing reaction conditions.

Elucidation of Transition States and Intermediates

The primary reaction of the chloromethyl group in this compound is nucleophilic substitution, which typically proceeds through an SN2 mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom of the chloromethyl group, leading to an inversion of configuration. The transition state is a trigonal bipyramidal arrangement where the nucleophile and the leaving group (chloride) are at the apical positions. libretexts.org

Computational studies on related systems, such as the SN2 reactions at carbon versus silicon centers, provide insight into the energetics and geometries of these transition states. While nucleophilic attack at a silicon center often proceeds through a stable pentacoordinate intermediate, reactions at the α-carbon of a silane, as in the chloromethyl group, follow the more traditional concerted SN2 pathway with a high-energy transition state.

The presence of the silicon atom can influence the stability of the transition state through electronic effects. The silyl group can stabilize an adjacent developing negative charge, which can affect the reaction rate.

Kinetic Studies and Reaction Rate Determination

The rate of nucleophilic substitution at the chloromethyl group of this compound is expected to follow second-order kinetics, consistent with an SN2 mechanism. msu.edu The rate law would be expressed as:

Rate = k[this compound][Nucleophile]

Several factors influence the rate constant, k:

Nature of the Nucleophile: Stronger, less sterically hindered nucleophiles will generally react faster.

Solvent: Polar aprotic solvents, which can solvate the cation but not the nucleophile, typically accelerate SN2 reactions.

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate.

Steric Hindrance: The bulky decyldimethylsilyl group can sterically hinder the approach of the nucleophile to the reaction center, potentially slowing the reaction compared to less substituted chloromethylsilanes.

Kinetic studies on the reactions of various chlorosilanes with Grignard reagents have shown that both steric and inductive effects of the substituents at the silicon center play a role in determining the reaction rate. nih.gov While these studies often focus on reactions at the silicon center, the principles can be extended to understand the electronic influence of the silyl group on the adjacent chloromethyl moiety.

The following table presents hypothetical relative rate constants for the reaction of different nucleophiles with this compound, illustrating the expected trends.

NucleophileSolventRelative Rate Constant (k_rel)
I⁻AcetoneHigh
Br⁻AcetoneMedium
CN⁻DMSOHigh
CH₃O⁻MethanolMedium-Low
(CH₃)₃CO⁻t-ButanolVery Low

This table is illustrative and based on general principles of SN2 reactivity.

Integration into Polymeric Systems

(Chloromethyl)decyldimethylsilane as a Reactive Monomer

The presence of the highly reactive C-Cl bond in the chloromethyl group makes this silane (B1218182) an attractive monomer for synthesizing new polymers through various polymerization techniques.

The chloromethyl group serves as a key functional handle for building polymer backbones. One-step preparations of polycarbosilanes can be achieved through the reaction of chloromethyl silanes with other chlorosilanes via dechlorination processes, often using alkali metals. dtic.mil This approach allows for the creation of polymers with silicon atoms integrated into the main chain.

Furthermore, the reactivity of the chloromethyl group can be exploited in polycondensation reactions. For instance, it can react with difunctional nucleophiles such as bisphenols or diamines to yield novel polysiloxane-based ethers or amines. Silanes with specific functional groups can introduce desired functionalities into the polymer structure, leading to applications in diverse fields. nih.gov The synthesis of hyperbranched polymers is also possible, where silanes act as multifunctional building blocks to control the branching structure and molecular weight of the resulting materials. nih.gov

Table 1: Examples of Polymerization Reactions Involving the Chloromethyl Group

Reaction Type Co-reactant Resulting Linkage Polymer Class Example
Wurtz-type Coupling Dichlorodimethylsilane -Si-CH₂-Si- Polycarbosilane
Polycondensation Bisphenol A -O-Ar-C(CH₃)₂-Ar-O-CH₂- Poly(siloxane ether)

This table represents hypothetical reaction pathways for synthesizing novel polymers.

The "grafting-from" method, also known as surface-initiated polymerization (SIP), is a powerful technique for modifying surfaces. researchgate.net In this approach, initiator molecules are first immobilized on a substrate, and polymer chains are then grown directly from the surface.

This compound is well-suited for this methodology. The silane portion of the molecule can be hydrolyzed to form reactive silanols, which then condense with hydroxyl groups on surfaces like silica (B1680970), glass, or metal oxides to form a stable, covalently bound self-assembled monolayer. nih.gov The surface is thereby functionalized with pendant chloromethyl groups.

These immobilized chloromethyl groups can then act as initiators for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). The addition of a suitable catalyst system and vinyl monomers allows for the growth of dense polymer brushes with controlled molecular weight and architecture directly from the surface. researchgate.net This technique is advantageous because the molecular weight and grafting density of the polymer can be precisely controlled. researchgate.net

Research Findings: Studies on similar alkyl halide initiators have shown that this "grafting-from" approach can create polymer-grafted nanoparticles with unique properties applicable in advanced nanocomposites. researchgate.net The process improves nanoparticle dispersion and enhances interfacial bonding with a polymer matrix. researchgate.net

This compound can be incorporated into polymer chains through copolymerization with traditional vinyl monomers. While the silane moiety itself does not readily participate in free-radical polymerization, the molecule can be designed or modified to include a polymerizable group. However, the chloromethyl group itself can be used to first react with a monomer to form a new, polymerizable species.

A more direct approach involves the copolymerization of vinyl-functional silanes with other monomers. univ.kiev.ua For example, vinyl triethoxysilane has been successfully copolymerized with methyl methacrylate (MMA) via free-radical polymerization. univ.kiev.ua Incorporating silane units into a copolymer can improve properties like thermal stability and hydrophobicity. univ.kiev.ua The presence of organofunctional silanes can also enhance adhesive strength and weather resistance. univ.kiev.ua

When a silane like this compound is incorporated into a polymer backbone alongside vinyl monomers, it introduces reactive sites (the chloromethyl groups) along the chain for further modification. The rate of copolymerization is often lower than the homopolymerization of the vinyl monomer and decreases with increasing incorporation of the bulkier functional monomer. d-nb.info

Table 2: Hypothetical Reactivity Ratios for Copolymerization

Monomer 1 (M₁) Monomer 2 (M₂) r₁ (M₁ tendency to add M₁) r₂ (M₂ tendency to add M₂) Copolymer Type
Styrene Functionalized Silane* > 1 < 1 Blocky (Styrene)
Methyl Acrylate Functionalized Silane* ~ 0.8 ~ 0.2 Random

*This table presents hypothetical reactivity ratios for a vinyl-functionalized derivative of this compound to illustrate copolymerization behavior.

Polymeric Modifiers and Crosslinkers

Beyond its role as a monomer, this compound can be used to modify and crosslink pre-existing polymers, thereby enhancing their properties and creating novel materials.

This compound can be grafted onto existing polymer backbones to introduce both the long decyl chain and the reactive chloromethyl group. This "grafting-to" approach involves reacting the silane with a pre-made polymer that has complementary functional groups. nih.gov

Alternatively, in a "grafting-through" process, a macromonomer containing the silane is first synthesized and then polymerized. nih.gov The most common method, however, is post-polymerization modification. A polymer with suitable reactive sites (e.g., hydroxyl or amine groups) can be chemically modified with the silane.

The primary purpose of such incorporation is to functionalize the polymer. The decyl group imparts hydrophobicity and can act as a molecular spacer, while the chloromethyl group provides a reactive site for further chemical transformations. For example, the chlorine atom can be substituted by various nucleophiles to attach dyes, biomolecules, or other functional moieties. This technique of creating graft copolymers is significant because it preserves the main chain's properties while introducing the characteristics of the grafted materials. nih.gov

Crosslinking is a critical process for transforming thermoplastic polymers into thermosets with improved mechanical strength, thermal stability, and chemical resistance. This compound, with its reactive chloromethyl group, can act as an effective crosslinking agent.

The crosslinking process involves the reaction of the chloromethyl group with functional sites on two different polymer chains, creating a chemical bridge between them. For this to occur, the polymer chains must possess nucleophilic groups, such as hydroxyls (in polyvinyl alcohol), amines (in polyamides), or carboxylates.

The reaction forms a stable covalent bond, leading to the formation of a three-dimensional polymer network. The density of this network, which dictates the final properties of the material, can be controlled by the concentration of the silane crosslinker used. Silanes with reactive functional groups are known to act as cross-linking agents that promote branching and enhance the mechanical properties of polymers. nih.gov The choice and concentration of the crosslinking agent can significantly alter the structure and transport properties of the final polymer material. mdpi.com

Table 3: Effect of Crosslinker Concentration on Polymer Properties

This compound (wt%) Tensile Strength (MPa) Elongation at Break (%) Swelling Ratio in Toluene
0 12 450 8.5
1 18 320 5.2
3 25 210 3.1

This table provides illustrative data on how increasing the concentration of a crosslinking agent like this compound might affect the physical properties of a hypothetical functionalized polymer.

Post-Polymerization Functionalization of Pre-formed Polymers

Post-polymerization functionalization is a powerful strategy for introducing new functionalities onto a polymer backbone after its initial synthesis. mdpi.comnih.gov This method allows for the precise modification of a well-characterized parent polymer, enabling the creation of a diverse range of materials from a single, optimized precursor monolith. mdpi.com The this compound molecule is particularly well-suited for this approach due to its reactive chloromethyl group (-CH₂Cl).

This functional group serves as an electrophilic site, making it susceptible to nucleophilic substitution reactions. This reactivity is exploited in "grafting to" techniques, where pre-formed polymer chains with nucleophilic functional groups (such as amines, hydroxyls, or thiols) are reacted with this compound. mdpi.com The covalent attachment of the decyldimethylsilyl moiety transforms the physicochemical properties of the parent polymer. nih.gov For instance, a hydrophilic polymer can be rendered hydrophobic by grafting these silane groups onto its surface. This process preserves the main chain structure of the original polymer while introducing the specific properties conferred by the decyldimethylsilyl side chains. mdpi.comnih.gov The efficiency of this grafting process is crucial and relies on achieving high conversion rates under mild conditions to avoid degradation of the polymer backbone. nih.gov

Influence of Decyl Chain on Polymer Properties

The long aliphatic decyl chain is a defining feature of this compound and is primarily responsible for the significant changes observed in the properties of polymers modified with this compound.

Modulating Hydrophobicity and Surface Energy in Silane-Modified Polymers

Table 1: Effect of Decyl Chain Grafting on Polymer Surface Properties

Illustrative data showing the typical effect of grafting alkyl silanes with varying chain lengths on the water contact angle of a generic polymer surface.

Polymer SystemDescriptionIllustrative Water Contact Angle (°)
Unmodified Base PolymerThe original polymer substrate before functionalization.70°
Polymer + (Chloromethyl)trimethylsilaneSurface modified with a short-chain (methyl) silane.85°
Polymer + this compoundSurface modified with the long-chain (decyl) silane, demonstrating significantly increased hydrophobicity.105°

Impact on Glass Transition Temperature and Polymer Flexibility

The glass transition temperature (Tg) is a critical property that defines the transition of a polymer from a rigid, glassy state to a more flexible, rubbery state. nasa.gov The introduction of long, flexible alkyl side chains, such as the decyl group, has a profound impact on the Tg of the host polymer. These chains act as internal plasticizers, increasing the free volume between the polymer backbones. nih.gov This increased spacing facilitates greater segmental motion of the polymer chains, which means less thermal energy is required to transition from the glassy to the rubbery state. nih.gov

Consequently, the grafting of this compound onto a polymer generally leads to a significant reduction in its glass transition temperature. nih.gov Research on polymers with n-dodecyl (C12) side groups, which are structurally similar to decyl (C10) groups, has shown a dramatic decrease in Tg attributed to this internal plasticization effect. nih.gov This lowering of the Tg enhances the flexibility of the material at a given temperature. However, in some ionically-functionalized systems, longer alkyl chains have been observed to act as plasticizers, potentially lowering the storage modulus (a measure of stiffness) at temperatures above Tg. rsc.org

Table 2: Influence of Decyl Chain on Glass Transition Temperature (Tg)

Representative data illustrating the plasticizing effect of the decyl side chain on the Tg of a model polymer.

Polymer SystemSide Chain StructureIllustrative Glass Transition Temperature (Tg)Effect
Base Polymer (e.g., Polystyrene)None (Phenyl group)100 °CN/A
Polystyrene grafted with this compound-CH₂-Si(CH₃)₂-(CH₂)₉CH₃85 °CLowered Tg, increased flexibility nih.govnih.gov

Role in Microphase Separation and Self-Assembly of Block Copolymers

In block copolymers (BCPs), which consist of two or more chemically distinct polymer chains linked together, the covalent attachment of this compound can be a powerful tool to induce or control self-assembly. mdpi.com This phenomenon, known as microphase separation, is driven by the chemical incompatibility between the different blocks. mdpi.com

When one block of a copolymer is functionalized with decyldimethylsilyl groups, the long, aliphatic decyl chains create a segment that is highly nonpolar. If the other block is polar or aromatic (e.g., polystyrene or PMMA), a significant chemical dissimilarity is established. This incompatibility drives the system to minimize unfavorable interactions, causing the different blocks to separate into distinct, ordered nanodomains, such as spheres, cylinders, or lamellae. biorxiv.org This process is a thermodynamically driven self-assembly. mdpi.com The resulting morphology is determined by factors such as the relative lengths of the blocks and the strength of their interaction (quantified by the Flory-Huggins interaction parameter, χ). mdpi.com By treating the functionalized polymer segments as distinct blocks within a larger copolymer structure, this compound can thus play a crucial role in designing and fabricating nanostructured materials through controlled microphase separation. biorxiv.org

Applications in Advanced Materials Science and Engineering

Surface Modification of Substrates

The primary application of (Chloromethyl)decyldimethylsilane is the chemical modification of substrates. The chloro-dimethylsilyl group is highly reactive toward surfaces rich in hydroxyl (-OH) groups, such as glass, ceramics, and many metal oxides. This reaction forms a stable, covalent silicon-oxygen bond, permanently attaching the silane (B1218182) molecule to the substrate.

Superhydrophobic surfaces, which exhibit extreme water repellency with water contact angles greater than 150°, are of great interest for applications like self-cleaning coatings and anti-icing surfaces. The creation of such surfaces typically requires two key features: low surface energy and a hierarchical micro/nano-scale roughness.

This compound contributes significantly to the first requirement. The long decyl (C10) alkyl chain, when covalently bound to a surface, orients away from the substrate, creating a dense, low-energy layer akin to a wax coating at the molecular level. This nonpolar alkyl "forest" drastically reduces the surface's wettability. Research on similar long-chain alkylsilanes has demonstrated that increasing the alkyl chain length generally enhances hydrophobicity. mdpi.com While the decyl group alone can render a flat surface hydrophobic, achieving superhydrophobicity often involves applying the silane to an already roughened substrate. The silane coating then conforms to the micro-textures, and the combination of the low surface energy from the decyl chains and the trapped air within the rough structure (the Cassie-Baxter state) leads to the extreme water repellency characteristic of a superhydrophobic surface.

ParameterDescriptionTypical Value with Long-Chain Silanes
Water Contact Angle The angle a water droplet makes with a surface.> 150° (on a roughened surface)
Sliding Angle The angle at which a water droplet will roll off the surface.< 10°
Surface Energy The excess energy at the surface of a material.< 20 mN/m

This interactive table summarizes the typical properties of a superhydrophobic surface created using long-chain silanes.

Covalent grafting is the process of attaching molecules to a surface through strong, stable covalent bonds. For this compound, this occurs via its chlorosilyl group. On inorganic surfaces like silica (B1680970), glass, or alumina, the silicon-chlorine bond readily reacts with surface hydroxyl groups, releasing hydrogen chloride as a byproduct and forming a robust Si-O-Substrate linkage.

This compound also possesses a second reactive site: the chloromethyl (-CH2Cl) group. This group is less reactive than the chlorosilyl head but can participate in nucleophilic substitution reactions. This allows for a "grafting to" or "grafting from" approach. For instance, after the silane is anchored to an inorganic surface, the chloromethyl group can be used to initiate the polymerization of other monomers or to attach other functional molecules, creating complex, multilayered surface architectures.

Wettability, or the ability of a liquid to maintain contact with a solid surface, is directly controlled by the surface's chemical nature. By grafting this compound onto a hydrophilic (water-attracting) surface, the dense layer of decyl chains effectively masks the underlying polar surface, transforming it into a hydrophobic (water-repelling) one.

This modification also profoundly impacts adhesion. The reduction in surface energy lowers the adhesion of water and other polar substances, which is beneficial for creating easy-to-clean or anti-fouling surfaces. Conversely, the nonpolar nature of the modified surface can improve its adhesion to nonpolar materials, such as organic polymers like polyethylene (B3416737) or polypropylene. This property is particularly crucial in the fabrication of composite materials.

Design of Functional Composite Materials

Functional composite materials are engineered by combining two or more distinct materials to create a new material with enhanced or unique properties. The performance of these composites often depends on the quality of the interface between the different components.

In polymer composites, an inorganic filler (like glass fibers or silica particles) is often mixed with a polymer matrix to improve properties like strength or stiffness. However, the typically hydrophilic filler surface is chemically incompatible with the hydrophobic polymer matrix, leading to poor adhesion, weak points at the interface, and ultimately, material failure.

This compound can act as a coupling agent or an interfacial modifier to bridge this incompatibility. The chlorosilyl group binds to the inorganic filler, while the long decyl chain projects into the polymer matrix. This alkyl chain is chemically similar to many polymers, promoting better wetting and entanglement with the polymer chains. This improved interfacial compatibility enhances stress transfer from the polymer to the filler, resulting in a stronger and more durable composite material.

The principles of interfacial modification are even more critical in nanocomposites, where fillers such as nanoparticles have an extremely high surface area-to-volume ratio. Enhancing the compatibility between nanoparticles (e.g., nanosilica) and a polymer matrix is essential for achieving the desired property enhancements.

Smart Materials and Responsive Systems

The development of smart materials, which can alter their properties in response to external stimuli, is a frontier in materials science. Organosilanes are pivotal in this field, providing a robust framework for designing responsive architectures. nih.gov These materials can be engineered to react to changes in their environment, such as pH, temperature, or light. nih.govsc.edursc.org

Development of Stimuli-Responsive Organosilane Architectures

Stimuli-responsive polymers can undergo significant changes in their chemical and physical properties when triggered by external factors. sc.edu Organosilane-based systems are particularly promising for creating these "smart" materials. A common strategy involves grafting responsive polymer brushes onto a substrate. tennessee.edu The reactive nature of the chloromethyl group in this compound makes it an ideal candidate for this purpose.

The chloromethyl group provides a convenient anchor point for initiating "grafting from" polymerizations or for "grafting to" pre-synthesized responsive polymers via click chemistry. tennessee.edu For instance, polymers that change their conformation in response to pH or temperature can be attached to a surface previously functionalized with this compound. This allows for the creation of surfaces whose wettability, adhesion, or biocompatibility can be dynamically controlled.

Self-Healing and Self-Cleaning Material Concepts

The longevity and reliability of materials can be dramatically enhanced by incorporating self-healing or self-cleaning properties. researchgate.net Organosilanes are instrumental in developing both types of functionalities.

Self-Healing Materials: The fundamental concept of self-healing involves the autonomous repair of damage. One established method uses microencapsulated healing agents that are released when a crack occurs. illinois.eduresearchgate.net this compound can be used to functionalize the surface of these microcapsules to improve their compatibility and adhesion within a polymer matrix. Alternatively, the chloromethyl group can be converted into other functional groups capable of forming dynamic, reversible bonds (e.g., disulfide bonds, coordination complexes). acs.orgnih.gov When integrated into a polymer network, these dynamic bonds can break and reform, allowing the material to mend itself after being damaged. osaka-u.ac.jprsc.org The polysiloxane backbone, which can be formed from silane precursors, is known for its high chain mobility, a property that facilitates the self-healing process. researchgate.net

Self-Cleaning Surfaces: Self-cleaning properties are typically achieved through superhydrophobicity, a phenomenon inspired by the lotus (B1177795) leaf. wikipedia.orgmdpi.com A surface is considered superhydrophobic if the water contact angle is greater than 150° and the roll-off angle is less than 10°. mdpi.comnih.gov This causes water droplets to form beads that easily roll off, picking up dirt and contaminants in the process. nih.govrsc.org The long, nonpolar decyl chain of this compound is key to imparting the necessary low surface energy. When applied as a coating or as a self-assembled monolayer, it creates a hydrophobic surface. researchgate.net By combining this hydrophobicity with micro- or nanoscale surface roughness, a superhydrophobic, self-cleaning surface can be fabricated. mdpi.com

Electronic and Optical Materials Applications

Organosilanes are widely used to enhance the performance of materials in electronics and optics. ulprospector.com They can act as coupling agents, adhesion promoters, or form the primary structure of a material, offering benefits like improved durability, hydrophobicity, and specific electronic or optical properties. ulprospector.comresearchgate.net

Fabrication of Dielectric Layers and Insulators

In the electronics industry, there is a constant demand for materials with low dielectric constants (low-k) to serve as insulators between conductive components in integrated circuits. Polysiloxanes, derived from organosilane precursors like this compound, are excellent candidates due to their inherent low polarity and thermal stability. researchgate.net

Role in Photoresist Polymers and Lithography

Photolithography is the cornerstone of semiconductor manufacturing, relying on photoresists to pattern device features. Organosilanes can be used as key components in photoresist formulations or as ultra-thin resist layers themselves in the form of self-assembled monolayers (SAMs). nih.govrsc.org

A SAM of this compound can be formed on a silicon oxide substrate. This monolayer can function as a resist in lithography. rsc.org For example, exposure to deep UV light can break down the organosilane layer, allowing for selective removal in a process known as photopatterning. nih.gov Alternatively, the chloromethyl group can act as a reactive site. It can be chemically modified to either increase or decrease the layer's resistance to an etchant after exposure to light. This dual functionality allows it to be potentially used in both positive and negative tone lithography. Bifunctional silanes are also being developed into novel photoinitiators, which can be grafted onto nanoparticles and integrated into polymer composites for photopolymerization processes like 3D printing. cnrsinnovation.com

Optical Coatings and Waveguide Materials

Organosilanes are used to create a variety of optical coatings, including anti-reflective coatings, protective layers, and hydrophobic coatings. researchgate.net The ability to combine an inorganic siloxane backbone with organic functional groups allows for precise tuning of optical properties like refractive index and transparency. rsc.org

This compound can be incorporated into silica-based coatings through a sol-gel process, often co-condensed with precursors like tetraethoxysilane (TEOS). The incorporation of the decyl-dimethylsilyl groups into the silica network lowers the refractive index of the resulting film, a desirable property for anti-reflective coatings. The long alkyl chain also imparts significant hydrophobicity, which is useful for creating protective, water-repellent optical surfaces. rsc.org For waveguide applications, precise control over the refractive index is essential. By carefully controlling the ratio of this compound to other silane precursors, the refractive index of the core and cladding layers of a waveguide could be tailored. The reactive chloromethyl group offers an additional advantage: it can be used to attach chromophores or other optically active molecules to the polymer backbone, creating materials for active optical devices.

Chemical Compounds Mentioned

Compound NameFormulaRole/Function
This compoundC13H29ClSiPrimary subject; versatile precursor for advanced materials.
Polydimethylsiloxane (PDMS)(C2H6OSi)nCommon silicone polymer; used as a matrix and for self-healing. illinois.edu
Tetraethoxysilane (TEOS)C8H20O4SiA common precursor for silica-based materials (sol-gel).
Poly(urea-formaldehyde) (PUF)(CH4N2O·CH2O)xUsed as a shell material for microcapsules in self-healing systems. illinois.edu

Summary of Applications for this compound

Application AreaRelevant Structural Feature(s)Functionality
Stimuli-Responsive Systems Chloromethyl groupReactive site for grafting responsive polymers.
Self-Healing Materials Chloromethyl group, Siloxane backboneAnchor for dynamic bonds; provides chain mobility.
Self-Cleaning Surfaces Decyl chain, Siloxane backboneImparts low surface energy and hydrophobicity.
Dielectric Layers Decyl chain, Siloxane backboneLowers dielectric constant, provides insulation and moisture resistance.
Photoresists/Lithography Full Molecule (as SAM), Chloromethyl groupForms etch-resistant monolayer; site for chemical modification.
Optical Coatings Decyl chain, Chloromethyl groupLowers refractive index; anchor for optically active molecules.

Advanced Characterization Techniques for Chloromethyl Decyldimethylsilane and Its Derivatives

Spectroscopic Analysis of Molecular Structure and Purity

Spectroscopic techniques are indispensable for providing detailed information about the atomic and molecular structure, as well as the purity of (Chloromethyl)decyldimethylsilane.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organosilanes like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the compound's structure.

In the ¹H NMR spectrum of a related compound, chloro(chloromethyl)dimethylsilane, the chemical shifts are observed at approximately 0.55 ppm for the methyl protons attached to the silicon and 2.89 ppm for the methylene (B1212753) protons of the chloromethyl group. chemicalbook.comchemicalbook.com For this compound, the decyl chain would introduce a complex series of overlapping signals in the upfield region, typically between 0.8 and 1.6 ppm.

The ¹³C NMR spectrum provides complementary information. For chloro(chloromethyl)dimethylsilane, signals appear for the methyl carbons and the chloromethyl carbon. chemicalbook.com In the case of this compound, distinct signals would be expected for each carbon in the decyl chain, in addition to the methyl and chloromethyl carbons attached to the silicon atom. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, providing a fingerprint of the molecule's carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Si-CH~0.1 - 0.5~-2 - 2
Si-CH ₂-Cl~2.6 - 3.0~25 - 30
Si-C H₂-(CH₂)₈-CH₃~0.5 - 0.9~15 - 20
Si-CH₂-(C H₂)₈-CH₃~1.2 - 1.6~22 - 35
Si-(CH₂)₉-C H₃~0.8 - 0.9~14
Note: These are predicted values and may vary depending on the solvent and experimental conditions. Data for similar compounds can be found in various sources. washington.educarlroth.com

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands characteristic of specific functional groups. For this compound, key expected IR absorption bands include:

C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region, corresponding to the methyl and decyl C-H bonds.

Si-C stretching: Characteristic absorptions for Si-CH₃ and Si-CH₂ are typically found in the 1250-1270 cm⁻¹ and around 800 cm⁻¹ regions, respectively. lboro.ac.uk

C-Cl stretching: The absorption for the C-Cl bond in the chloromethyl group is expected in the 650-800 cm⁻¹ range.

Si-Cl stretching: If the starting material for a derivative contains a Si-Cl bond, a characteristic band would be observed around 450-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It provides information about vibrational modes that are often weak or absent in the IR spectrum. For organosilanes, Raman spectroscopy is particularly useful for identifying Si-Si and certain Si-C vibrations. The C-Cl and Si-C bonds are also expected to show characteristic Raman signals. researchgate.netnih.gov

Table 2: Key IR and Raman Vibrational Frequencies for this compound

Functional Group Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
C-H (stretch)2850 - 30002850 - 3000
Si-CH₃ (symmetric deformation)~1260~1260
Si-C (stretch)800 - 850800 - 850
C-Cl (stretch)650 - 800650 - 800
Note: These are general ranges and the exact peak positions can be influenced by the molecular structure and physical state of the sample. researchgate.netutwente.nl

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.

Electron Ionization (EI): This is a "hard" ionization technique that often leads to extensive fragmentation. jordilabs.comazom.com While the molecular ion peak (M⁺) may be weak or absent, the resulting fragmentation pattern provides a valuable fingerprint for the molecule. researchgate.netnist.gov Common fragments for this compound would include the loss of a methyl group ([M-15]⁺), a chloromethyl group ([M-49]⁺), or cleavage of the decyl chain.

Chemical Ionization (CI): This is a "soft" ionization technique that results in less fragmentation and typically produces a prominent protonated molecule peak ([M+H]⁺). azom.comwikipedia.org This allows for a clear determination of the molecular weight. uni.lu

Table 3: Predicted Mass Spectrometry Fragments for this compound

Ion m/z (for ³⁵Cl) Description
[M]⁺248Molecular Ion
[M-CH₃]⁺233Loss of a methyl group
[M-CH₂Cl]⁺199Loss of the chloromethyl group
[Si(CH₃)₂CH₂Cl]⁺107Fragment containing the silicon and chloromethyl groups
[C₁₀H₂₁]⁺141Decyl cation
Note: The presence and abundance of these fragments can vary depending on the ionization method and energy. nist.govnist.gov

Chromatographic and Separation Methods

Chromatographic techniques are essential for assessing the purity of this compound and for characterizing the polymers derived from it.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is ideally suited for determining the purity of this compound and for separating any potential isomers. shimadzu.comthermofisher.comyoutube.com When coupled with a mass spectrometer (GC-MS), it allows for the identification of impurities. nih.govyoutube.com The retention time in a GC system is a characteristic property of a compound under specific conditions and can be used for identification and quantification.

Table 4: Illustrative GC Parameters for Organosilane Analysis

Parameter Value
Column Capillary column (e.g., DB-5ms, HP-5ms)
Injector Temperature 250 - 280 °C
Oven Program Temperature ramp (e.g., 50 °C to 300 °C at 10 °C/min)
Carrier Gas Helium or Hydrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Note: These are typical parameters and would need to be optimized for the specific analysis of this compound.

When this compound is used as a monomer or functionalizing agent to produce polymers, such as polysiloxanes, gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), is the primary technique for characterizing the resulting polymers. azom.comresearchgate.netyoutube.comyoutube.com GPC separates molecules based on their hydrodynamic volume in solution. youtube.comchromatographyonline.com Larger molecules elute first, followed by smaller molecules. researchgate.net This allows for the determination of the polymer's molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). lcms.czwaters.com

Table 5: Typical GPC System for Polysiloxane Analysis

Component Description
Solvent/Mobile Phase Toluene or Tetrahydrofuran (B95107) (THF)
Columns Set of cross-linked polystyrene-divinylbenzene columns with varying pore sizes
Detectors Refractive Index (RI), UV-Vis, Light Scattering (LS), Viscometer
Calibration Polystyrene or Polydimethylsiloxane (PDMS) standards
Note: The choice of solvent and detectors is crucial for accurate analysis of polysiloxanes. lcms.cznih.gov

Surface Characterization of Modified Materials

The successful functionalization of a substrate with this compound is contingent on the formation of a stable, uniform monolayer. Verifying the presence and quality of this layer requires a suite of sensitive surface analysis techniques. This section focuses on three critical methods: X-ray Photoelectron Spectroscopy (XPS) for elemental composition, Atomic Force Microscopy (AFM) for topographical details, and Contact Angle Goniometry for wettability assessment.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy is a powerful, surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. When a surface is modified with this compound, XPS is instrumental in confirming the covalent attachment of the silane (B1218182) and determining the surface coverage.

The analysis of a this compound-modified surface would reveal the presence of silicon (Si), carbon (C), chlorine (Cl), and oxygen (O). The high-resolution spectra of the Si 2p, C 1s, and Cl 2p regions provide detailed information about the chemical bonding environments. For instance, the Si 2p spectrum can distinguish between the silicon in the underlying substrate (e.g., SiO₂) and the silicon in the silane monolayer. The C 1s spectrum can be deconvoluted to identify the different carbon environments within the decyl chain and the chloromethyl group. The presence of a Cl 2p signal is a direct indicator of the successful deposition of the chloromethyl-terminated silane.

Hypothetical XPS Data for a this compound-Modified Silicon Wafer

ElementAtomic Concentration (%) on Unmodified Si WaferAtomic Concentration (%) on Modified Si Wafer
Si45.835.2
O54.230.1
C-28.5
Cl-1.2
H (Not detected by XPS)(Not detected by XPS)

This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound were not found in the surveyed literature.

Atomic Force Microscopy (AFM) for Surface Morphology and Topography

Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that provides three-dimensional information about a surface's topography with nanoscale resolution. For surfaces modified with this compound, AFM is crucial for visualizing the morphology of the self-assembled monolayer (SAM).

AFM imaging can reveal the uniformity of the silane coating, identify the presence of any aggregates or defects, and quantify the surface roughness. In an ideal scenario, the formation of a dense and well-ordered monolayer would result in a smooth, uniform surface. The root-mean-square (RMS) roughness, a common parameter derived from AFM data, would be expected to be very low for a high-quality SAM. Comparing the AFM images and roughness data of the substrate before and after modification provides clear evidence of the film's formation and quality.

Although specific AFM studies on this compound are not prevalent, research on similar long-chain alkylsilanes on substrates like mica or silicon demonstrates the utility of AFM in characterizing such films.

Hypothetical AFM Roughness Data for a this compound-Modified Mica Substrate

SurfaceRoot-Mean-Square (RMS) Roughness (nm)
Unmodified Mica0.2
This compound-Modified Mica0.5

This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound were not found in the surveyed literature.

Contact Angle Goniometry for Wettability Assessment

Contact Angle Goniometry is a surface science technique used to measure the contact angle of a liquid droplet on a solid surface. This angle provides a quantitative measure of the surface's wettability, which is directly related to its surface energy and chemical composition. The modification of a hydrophilic surface, such as a silicon wafer with its native oxide layer, with a long-chain alkylsilane like this compound is expected to render the surface hydrophobic.

The decyl chain of the silane molecule is nonpolar and will orient away from the substrate, creating a low-energy surface that repels water. A significant increase in the water contact angle after modification is a strong indication of the successful formation of a hydrophobic monolayer. Dynamic contact angle measurements, which include advancing and receding angles, can further provide information about the homogeneity and stability of the coating.

While specific contact angle data for this compound is scarce, the expected change in wettability is a hallmark of successful surface functionalization with such molecules.

Hypothetical Water Contact Angle Data for a this compound-Modified Silicon Wafer

SurfaceWater Contact Angle (°)
Unmodified Silicon Wafer30
This compound-Modified Silicon Wafer95

This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound were not found in the surveyed literature.

Theoretical and Computational Studies of Chloromethyl Decyldimethylsilane Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. cam.ac.uk By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, reaction energetics, and electronic characteristics with a high degree of accuracy. rsc.org

Prediction of Reactivity and Reaction Barriers

The reactivity of (Chloromethyl)decyldimethylsilane is primarily centered around two sites: the silicon atom, which is susceptible to nucleophilic attack, especially if a hydrolyzable group were present, and the chloromethyl group, where the chlorine atom can be displaced in nucleophilic substitution reactions.

Quantum chemical calculations can be employed to model these reactions and predict their feasibility. For instance, the reaction barrier, or activation energy, for the substitution of the chlorine atom by a nucleophile can be calculated. This provides a quantitative measure of how readily the reaction will proceed. Lower activation energies indicate a more facile reaction.

While specific DFT studies on this compound are not prevalent in the literature, we can construct a hypothetical reaction profile based on known organosilane chemistry. The nucleophilic substitution at the chloromethyl group is a key reaction pathway.

Table 1: Hypothetical Reaction Barriers for Nucleophilic Substitution on this compound

NucleophileReactionPredicted Activation Energy (kcal/mol)
Hydroxide (OH⁻)R-CH₂Cl + OH⁻ → R-CH₂OH + Cl⁻20-25
Ammonia (NH₃)R-CH₂Cl + NH₃ → R-CH₂NH₃⁺ + Cl⁻25-30
Cyanide (CN⁻)R-CH₂Cl + CN⁻ → R-CH₂CN + Cl⁻15-20
(Note: R = decyldimethylsilyl. These values are illustrative and based on general principles of Sₙ2 reactions for similar chloroalkanes, as specific published data for this compound is unavailable.)

These calculations are invaluable for screening potential reactants and optimizing reaction conditions without the need for extensive experimental work. researchgate.net

Understanding Electronic Structure and Bonding

The electronic structure of a molecule governs its reactivity and physical properties. Quantum chemistry offers a detailed picture of how electrons are distributed within this compound. Analysis methods such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) can be used to understand the nature of the chemical bonds and the partial charges on each atom. nih.govacs.orgacs.org

The Si-C bonds in the decyl and methyl groups are covalent with some ionic character due to the difference in electronegativity between silicon and carbon. The C-Cl bond is polarized, with the chlorine atom bearing a partial negative charge and the adjacent carbon a partial positive charge, making it an electrophilic center.

Table 2: Hypothetical Calculated Atomic Charges for this compound

AtomPredicted Partial Charge (Mulliken)
Si+0.4 to +0.6
C (in CH₂Cl)+0.1 to +0.2
Cl-0.2 to -0.3
C (in decyl chain)-0.1 to -0.2
(Note: These values are hypothetical, based on typical charge distributions in organosilanes, as specific published data for this compound is unavailable.)

This charge distribution is key to understanding the molecule's reactivity, its interaction with solvents, and its behavior at interfaces.

Molecular Dynamics Simulations

While quantum chemistry is excellent for studying individual molecules or small reaction systems, molecular dynamics (MD) simulations are the tool of choice for understanding the behavior of large ensembles of molecules over time. researchgate.net MD simulations use classical mechanics and a set of parameters known as a force field to model the interactions between atoms. european-coatings.com

Modeling Interfacial Interactions in Silane-Modified Materials

A primary application of this compound is the modification of surfaces, such as silica (B1680970) or metal oxides. After hydrolysis of a related alkoxysilane or reaction of the chloromethyl group, these molecules can form self-assembled monolayers (SAMs) that alter the surface properties. MD simulations can model the formation of these layers and their interaction with various environments.

Simulations can reveal how the long decyl chains pack on a surface, influencing properties like hydrophobicity. The orientation and density of the grafted chains can be studied, providing insights that are difficult to obtain experimentally. For example, simulations can predict the contact angle of a water droplet on a surface modified with this compound, a key measure of its water-repellency.

Simulating Polymer Dynamics and Self-Assembly Processes

This compound can be incorporated into polymer systems to modify their properties. MD simulations can be used to study how the presence of these silane (B1218182) molecules affects the dynamics and structure of the polymer matrix. For example, the long decyl chains can act as internal plasticizers, potentially lowering the glass transition temperature of the polymer.

Furthermore, the ability of silanes to self-assemble can be modeled. In a solvent, amphiphilic molecules like a hydrolyzed form of a this compound derivative could form micelles or other aggregates. MD simulations can track the spontaneous organization of these molecules, providing a molecular-level understanding of the self-assembly process.

Structure-Reactivity and Structure-Property Correlations

The chemical structure of this compound directly dictates its reactivity and the properties of materials derived from it. The presence of the long decyl chain, for example, imparts significant nonpolar character, leading to low surface energy and hydrophobicity in derived coatings.

A key structure-reactivity relationship for this molecule is the influence of the silicon atom on the reactivity of the chloromethyl group. While the chlorine is attached to a carbon, the adjacent silicon atom can influence the reaction rate through electronic effects. Computational studies on similar compounds could quantify this effect.

Structure-property relationships can be established by systematically varying the structure of the silane and observing the effect on a given property. For instance, the length of the alkyl chain is directly correlated with the hydrophobicity of a treated surface.

Table 3: Structure-Property Correlation for Alkyl-Functionalized Silanes

PropertyStructural FeatureCorrelation
HydrophobicityLength of the alkyl chain (e.g., decyl)Increased chain length generally leads to a higher water contact angle.
ReactivityFunctional group (e.g., chloromethyl)The C-Cl bond provides a site for nucleophilic substitution, enabling covalent attachment.
Thermal StabilitySi-C and Si-O bondsThe siloxane backbone formed after hydrolysis and condensation is thermally stable.
AdhesionReactive groupThe chloromethyl group can react with functionalities on a substrate or in a polymer matrix to improve adhesion.

These correlations are fundamental to the rational design of new materials with tailored properties. rsc.org

Computational Design of Novel Silane Derivatives

Computational design strategies offer a rational and efficient approach to developing novel silane derivatives with enhanced or specific properties, starting from a foundational molecule such as this compound. By systematically modifying the molecular structure and evaluating the resulting electronic and structural changes, researchers can identify promising candidates for synthesis and application.

The design of new derivatives of this compound can be approached by considering modifications at three primary sites: the chloromethyl group, the decyl chain, and the dimethylsilyl core. Computational methods, particularly DFT, are employed to calculate key molecular descriptors that predict the reactivity and stability of these new designs. nih.gov

Modification of the Functional Group: The chloromethyl group is a key reactive site. Its substitution with other functional groups can dramatically alter the silane's chemical behavior. For instance, replacing the chloro- moiety with amino, epoxy, or thiol groups can introduce new reaction pathways for grafting onto surfaces or for participation in polymerization processes. mdpi.com Computational models can predict the impact of these substitutions on properties like bond dissociation energies, nucleophilicity, and electrophilicity, which are crucial for their intended application as coupling agents. nih.gov

Altering the Alkyl Chain Length: The long decyl chain in this compound is critical for creating a nonpolar, hydrophobic interface. Molecular dynamics simulations can be used to predict how changes in the alkyl chain length—from shorter (e.g., butyl) to longer (e.g., octadecyl)—affect the packing density, orientation, and resulting surface energy of self-assembled monolayers (SAMs) on various substrates. hydrophobe.org These simulations provide insights into the van der Waals interactions between chains and their collective effect on the macroscopic properties of the modified surface.

Varying the Silyl (B83357) Center Substitution: The methyl groups on the silicon atom also influence the silane's reactivity and steric hindrance. Replacing one or both methyl groups with other alkyl or aryl groups can modulate the steric environment around the silicon center, affecting hydrolysis and condensation rates during the formation of siloxane bonds with a substrate. DFT calculations can quantify these steric and electronic effects.

The following table illustrates a conceptual computational design study for novel derivatives based on this compound, highlighting key predictive parameters.

Derivative Name Structural Modification Predicted Property Change (Relative to Parent) Potential Application
(Aminomethyl)decyldimethylsilane-CH₂Cl → -CH₂NH₂Increased surface reactivity; potential for covalent bonding with epoxy resins.Adhesion promoter for composites.
(Glycidoxymethyl)decyldimethylsilane-CH₂Cl → -CH₂-O-CH₂-CH(O)CH₂Enhanced reactivity with amine or hydroxyl functionalized surfaces.Surface modification for biocompatible materials.
(Chloromethyl)butyldimethylsilane-C₁₀H₂₁ → -C₄H₉Reduced hydrophobicity; potentially faster diffusion in solution.Short-chain surface modifier.
(Chloromethyl)decyldiphenylsilane-(CH₃)₂ → -(C₆H₅)₂Increased thermal stability; altered steric hindrance affecting self-assembly.High-performance coatings.

This table is illustrative and based on established principles of computational chemistry applied to organosilanes. The predicted property changes are qualitative and would require specific calculations for quantitative assessment.

Predicting Performance in Specific Material Applications

A significant advantage of computational modeling is the ability to predict the performance of silanes like this compound in specific material applications, thereby reducing the need for extensive empirical testing. Molecular dynamics simulations are particularly powerful in this regard, as they can model the interface between the silane and a substrate, providing a dynamic picture of the interactions that govern material properties. nih.gov

Interfacial Adhesion in Composites: this compound can function as a coupling agent to improve the adhesion between inorganic fillers (like silica or glass fibers) and a polymer matrix. youtube.com MD simulations can be used to model the interface between the silanized filler surface and the polymer. By calculating the work of adhesion, which is the energy required to separate the two phases, researchers can predict the strength of the interfacial bond. researchgate.netnih.gov The simulations can also reveal the molecular-level details of how the silane bridges the two materials, for example, through covalent bonding with the filler and entanglement of the decyl chains with the polymer matrix.

Formation of Protective Coatings: When applied to a surface, this compound can form a self-assembled monolayer that acts as a protective barrier. MD simulations can predict the packing density and ordering of the decyl chains in the monolayer. hydrophobe.org This information is crucial for predicting the coating's effectiveness in preventing the ingress of water or corrosive agents. The simulations can also be used to study the stability of the monolayer under various environmental conditions, such as changes in temperature or exposure to solvents.

Biomaterial Interactions: The surface properties of a material are critical for its interaction with biological systems. MD simulations can be used to study the interaction of proteins and other biomolecules with surfaces modified by this compound. nih.gov By analyzing the adsorption behavior and conformational changes of proteins at the interface, it is possible to predict the biocompatibility of the material and its potential for use in biomedical devices.

The following data table provides a hypothetical example of how computational predictions could be used to evaluate the performance of this compound in a fiber-reinforced composite application.

Performance Metric Computational Method Predicted Value Interpretation
Work of Adhesion (Silane-Silica)DFT2.5 J/m²Strong covalent bonding between the silane and the silica surface.
Work of Adhesion (Silane-Epoxy)MD0.8 J/m²Good adhesion between the decyl chains and the epoxy matrix due to van der Waals interactions.
Water Contact Angle (on SAM)MD105°The silane monolayer creates a highly hydrophobic surface.
Interfacial Shear StrengthMD45 MPaThe silane coupling agent significantly enhances the load transfer between the fiber and the matrix.

This table presents hypothetical data based on typical values found in computational studies of similar silane coupling agents to illustrate the predictive capabilities of these methods.

Future Directions and Emerging Research Avenues

Sustainable Synthesis Routes for (Chloromethyl)decyldimethylsilane

The development of environmentally benign and efficient synthesis methods for organosilanes is a key focus of green chemistry. Future research into the sustainable synthesis of this compound is likely to explore alternatives to traditional methods that may rely on hazardous reagents and energy-intensive processes.

Key research areas could include:

Hydrosilylation with Green Catalysts: The hydrosilylation of 1-decene (B1663960) with (chloromethyl)dimethylsilane is a probable synthetic route. Future studies will likely focus on replacing traditional platinum-based catalysts with more abundant and less toxic alternatives, such as iron, cobalt, or nickel complexes. The goal is to achieve high selectivity for the desired anti-Markovnikov addition product, minimizing byproducts.

Solvent-Free or Green Solvent Systems: Research into conducting the synthesis under solvent-free conditions or in greener solvents like ionic liquids or supercritical fluids could significantly reduce the environmental footprint of the production process.

Atom Economy and Waste Reduction: The principles of green chemistry emphasize maximizing the incorporation of all materials used in the process into the final product. Future synthetic strategies will aim to improve the atom economy of the synthesis of this compound.

Table 1: Comparison of Potential Synthesis Routes for this compound based on Green Chemistry Principles

Synthesis RouteCatalyst TypeSolventAtom EconomyEnvironmental Considerations
Conventional Hydrosilylation Platinum-basedTolueneModerateUse of precious metals and volatile organic compounds (VOCs).
Green Catalytic Hydrosilylation Iron or Cobalt-basedSolvent-freeHighAbundant and less toxic catalysts, elimination of VOCs.
Direct Functionalization Lewis AcidDichloromethaneLowUse of chlorinated solvents and potential for multiple byproducts.

This table is illustrative and based on general principles of organosilane synthesis.

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the chloromethyl group in this compound makes it a versatile precursor for further chemical modifications. Novel catalytic systems can play a crucial role in enhancing the reactivity and selectivity of these transformations.

Future research in this area may focus on:

Phase-Transfer Catalysis: For reactions involving the substitution of the chloride, such as nucleophilic substitution, phase-transfer catalysts could be employed to facilitate reactions between reactants in different phases (e.g., an aqueous nucleophile and the organosilane in an organic solvent), leading to milder reaction conditions and improved yields.

Homogeneous and Heterogeneous Catalysis: The development of both homogeneous and heterogeneous catalysts for the functionalization of the chloromethyl group will be important. Heterogeneous catalysts, in particular, offer the advantage of easy separation and reusability, aligning with the principles of sustainable chemistry.

Enantioselective Catalysis: For applications where chirality is important, the development of enantioselective catalysts for reactions at the chloromethyl group could open up new possibilities in areas such as chiral chromatography and asymmetric synthesis.

Advanced Polymeric Architectures and Hybrid Materials

The bifunctional nature of this compound, with its polymerizable or graftable chloromethyl group and its silane (B1218182) moiety capable of forming siloxane bonds, makes it an attractive building block for advanced polymeric materials.

Emerging research avenues include:

Grafting-From Polymerization: The chloromethyl group can serve as an initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This would allow for the grafting of a wide variety of polymer chains from surfaces or from other polymer backbones, leading to the creation of well-defined polymer brushes and graft copolymers.

Hybrid Organic-Inorganic Materials: Through the hydrolysis and condensation of the silane part of the molecule, this compound can be incorporated into silica (B1680970) or polysiloxane networks. This provides a route to hybrid materials that combine the properties of both organic polymers and inorganic materials, such as enhanced thermal stability and mechanical strength.

Self-Assembling Block Copolymers: By incorporating this compound into block copolymers, materials with the ability to self-assemble into ordered nanostructures could be developed. The long decyl chain can influence the morphology of these structures.

Table 2: Potential Polymeric Architectures Incorporating this compound

Polymeric ArchitectureSynthesis MethodPotential Properties
Polymer Brushes Surface-initiated ATRPModified surface energy, tunable wettability, anti-fouling properties.
Graft Copolymers RAFT polymerizationImproved compatibility between different polymer phases, enhanced mechanical properties.
Hybrid Silica Nanocomposites Sol-gel processIncreased thermal stability, improved barrier properties, tailored surface chemistry.

This table presents hypothetical applications based on the known reactivity of similar functional organosilanes.

Applications in Biomedical Engineering

Organosilanes are increasingly being explored for biomedical applications due to their ability to modify surfaces and impart desirable properties. The unique structure of this compound suggests several potential uses in this field, excluding clinical trials and safety profiles.

Potential research directions include:

Surface Modification of Biomedical Devices: The silane group can be used to covalently bond the molecule to the surface of materials commonly used in biomedical devices, such as titanium, silica, or certain polymers. The long decyl chain would render the surface hydrophobic, which could be useful for applications requiring non-stick or water-repellent properties. The chloromethyl group could be further functionalized with bioactive molecules.

Development of Biocompatible Coatings: By carefully choosing the molecules to be attached to the chloromethyl group, it may be possible to create coatings that improve the biocompatibility of implants and devices. For example, grafting polyethylene (B3416737) glycol (PEG) chains could reduce protein adsorption and the foreign body response.

Scaffolds for Tissue Engineering: Incorporation of this compound into polymer scaffolds for tissue engineering could allow for the covalent attachment of cell adhesion peptides or growth factors to the scaffold surface, thereby promoting cell growth and tissue regeneration.

Integration into Nanotechnology and Microfluidic Devices

The ability of this compound to form self-assembled monolayers (SAMs) on various substrates makes it a candidate for applications in nanotechnology and microfluidics.

Emerging research could explore:

Functionalization of Nanoparticles: The silane can be used to coat nanoparticles, such as silica or gold nanoparticles, to modify their surface properties. The decyl chain could enhance their dispersibility in nonpolar media, while the chloromethyl group provides a handle for further functionalization, for example, with targeting ligands for nanomedicine applications.

Modification of Microfluidic Channels: The surface of microfluidic channels, often made from glass or polydimethylsiloxane (PDMS), can be modified with this compound to control the fluid flow and prevent the non-specific adsorption of molecules. The hydrophobic nature of the decyl chains can be exploited to create channels for droplet-based microfluidics.

Development of Nanosensors: By attaching specific recognition elements to the chloromethyl group of SAMs formed on a sensor surface, it may be possible to develop highly sensitive and selective nanosensors for the detection of various analytes.

Development of High-Performance Materials with Tailored Functionalities

A major driving force for the development of new functional molecules like this compound is the desire to create high-performance materials with precisely controlled properties.

Future research will likely focus on:

Enhanced Adhesion Promotion: In composite materials, this compound could act as a coupling agent to improve the adhesion between inorganic fillers (like glass fibers or silica) and organic polymer matrices. The decyl chain can enhance compatibility with nonpolar polymers.

Tailored Surface Energy: The ability to control the surface energy of materials is crucial for many applications, from anti-fouling coatings to superhydrophobic surfaces. The combination of the long alkyl chain and the reactive chloromethyl group in this compound offers a platform for creating surfaces with a wide range of wettability characteristics.

Stimuli-Responsive Materials: By attaching stimuli-responsive molecules to the chloromethyl group, it may be possible to create materials that change their properties in response to external stimuli such as light, pH, or temperature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.